N-[(1E)-(hydroxyimino)methyl]-4-(1H-imidazol-1-yl)benzamide
Description
N-[(1E)-(hydroxyimino)methyl]-4-(1H-imidazol-1-yl)benzamide is a synthetic compound featuring a benzamide core substituted with a 1H-imidazole ring at the para position and an (E)-configured hydroxyimino methyl group. This structure combines the electron-rich imidazole moiety, known for hydrogen-bonding and metal coordination capabilities, with a rigid benzamide scaffold.
Properties
IUPAC Name |
N-[(E)-hydroxyiminomethyl]-4-imidazol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c16-11(13-7-14-17)9-1-3-10(4-2-9)15-6-5-12-8-15/h1-8,17H,(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCXUVJSMIFRPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC=NO)N2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/C=N/O)N2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303994-74-3 | |
| Record name | N-[(Hydroxyamino)methylene]-4-(1H-imidazol-1-yl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303994-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
The synthesis of N-[(1E)-(hydroxyimino)methyl]-4-(1H-imidazol-1-yl)benzamide can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild enough to include a variety of functional groups, including arylhalides and aromatic heterocycles . Industrial production methods often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Chemical Reactions Analysis
N-[(1E)-(hydroxyimino)methyl]-4-(1H-imidazol-1-yl)benzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include aldehydes, dicarbonyl compounds, and nickel catalysts . The major products formed from these reactions are disubstituted NH-imidazoles .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, imidazole derivatives are known for their antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These properties make N-[(1E)-(hydroxyimino)methyl]-4-(1H-imidazol-1-yl)benzamide a valuable compound for drug development and therapeutic applications .
Mechanism of Action
The mechanism of action of N-[(1E)-(hydroxyimino)methyl]-4-(1H-imidazol-1-yl)benzamide involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to the observed biological effects . The hydroxyimino group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
The following analysis compares N-[(1E)-(hydroxyimino)methyl]-4-(1H-imidazol-1-yl)benzamide with structurally or functionally related benzamide-imidazole derivatives.
Structural Analogues
Key Observations :
- Substitution Patterns: The hydroxyimino group in the target compound distinguishes it from analogues with halogenated aryl (e.g., 3-chloro-4-fluorophenyl in ) or alkylamino side chains (e.g., diethylaminoethyl in ). These substitutions critically influence solubility, target affinity, and metabolic stability.
- Biological Activity: Anticancer Activity: N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide demonstrated superior activity against cervical cancer (IC₅₀ < 10 µM) compared to other imidazole derivatives . The hydroxyimino group in the target compound may enhance DNA intercalation or topoisomerase inhibition. Cardiac Electrophysiology: Compound 6a () showed class III antiarrhythmic activity comparable to sematilide, a clinical candidate. The hydroxyimino group’s redox activity might modulate ion channel interactions differently. Anti-inflammatory Activity: Chloromethyl-substituted benzimidazole derivatives (e.g., 3a in ) reduced edema by >60% in carrageenan-induced models, likely via COX-2 inhibition. The hydroxyimino group’s tautomerism could mimic prostaglandin biosynthesis intermediates.
Pharmacodynamic and Pharmacokinetic Profiles
- Enzyme Inhibition: CYP24A1 Inhibitors: Compounds like 8d () inhibit CYP24A1 (Ki = 0.8 nM), a cytochrome P450 enzyme involved in vitamin D catabolism. The hydroxyimino group may compete with heme iron coordination, similar to triazole antifungals . CYP51 Docking: Imidazole derivatives (e.g., VFV in ) bind to fungal CYP51 via imidazole-heme interactions. The target compound’s hydroxyimino group could adopt similar binding modes but with altered affinity.
- Metabolic Stability: N-alkylaminoethyl side chains (e.g., 6a in ) enhance metabolic stability compared to unsubstituted benzamides. The hydroxyimino group may increase susceptibility to hepatic reduction or hydrolysis.
Biological Activity
N-[(1E)-(hydroxyimino)methyl]-4-(1H-imidazol-1-yl)benzamide, a compound featuring an imidazole moiety, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a detailed overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it is characterized by the presence of a hydroxyimino group and an imidazole ring. This structural composition suggests potential interactions with biological targets, particularly through hydrogen bonding and π-π stacking interactions.
Antiproliferative Activity
Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. For instance, derivatives of imidazole-based compounds have shown selective activity against breast cancer (MCF-7) cells with IC50 values ranging from 1.2 to 5.3 μM. The presence of hydroxy groups on the phenyl ring enhances this activity, indicating a structure-activity relationship where functional groups play a critical role in efficacy .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | 3.1 |
| Hydroxy-substituted derivative 10 | MCF-7 | 2.2 |
| Hydroxy-substituted derivative 11 | HCT 116 | 3.7 |
| Hydroxy-substituted derivative 36 | MCF-7 | 4.8 |
Antioxidative Properties
The antioxidative potential of this compound has also been investigated. Compounds with hydroxy and methoxy substitutions demonstrated significant antioxidative activity, which is crucial for protecting cells from oxidative stress and preventing cellular damage .
Table 2: Antioxidative Activity Comparison
| Compound | Method Used | Activity Level |
|---|---|---|
| This compound | DPPH Assay | High |
| Benzimidazole derivative | ABTS Assay | Moderate |
Antibacterial Activity
In addition to its anticancer properties, this compound exhibits antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis, with reported minimum inhibitory concentration (MIC) values around 8 μM. This suggests that the compound may serve as a lead structure for developing new antibacterial agents .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression and induces apoptosis in cancer cells.
- Antioxidant Mechanism : It scavenges free radicals and reduces oxidative stress markers within cells.
- Antibacterial Mechanism : The imidazole ring may disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Case Studies
A series of experiments conducted on various derivatives of imidazole-based compounds demonstrated that modifications to the hydroxyl and methoxy groups significantly influenced their biological activities:
- Study A : A derivative with two hydroxy groups showed enhanced antiproliferative activity against the MCF-7 cell line (IC50 = 3.1 μM), suggesting that hydroxylation at specific positions increases efficacy.
- Study B : Another study evaluated the antioxidative capacity using spectroscopic methods, confirming that hydroxylated derivatives exhibited superior antioxidative properties compared to standard antioxidants like BHT .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
